Plasma and Cellular Thiamine Exposure: Fursultiamine vs. Benfotiamine
In a randomized, single-dose, 2-way crossover PK study of 24 healthy subjects, the systemic thiamine exposure from fursultiamine was greater than that from benfotiamine, as measured by AUClast. The geometric mean ratio for plasma thiamine was 116.6%, and for hemolysate (erythrocyte) thiamine was 137.5%, indicating higher and more sustained cellular thiamine levels with fursultiamine [1].
| Evidence Dimension | Systemic exposure to thiamine (AUClast) |
|---|---|
| Target Compound Data | Plasma AUClast: 116.6% (geometric mean ratio vs. benfotiamine); Hemolysate AUClast: 137.5% (geometric mean ratio vs. benfotiamine) |
| Comparator Or Baseline | Benfotiamine (reference, 100%) |
| Quantified Difference | Plasma thiamine AUClast was 16.6% higher; hemolysate thiamine AUClast was 37.5% higher |
| Conditions | Single oral dose (50 mg) in healthy Korean male volunteers (n=24); plasma and hemolysate analyzed for thiamine and metabolites |
Why This Matters
This establishes that fursultiamine delivers superior and more prolonged cellular thiamine availability in erythrocytes compared to benfotiamine, a key consideration for studies targeting intracellular thiamine-dependent processes.
- [1] Park WS, Lee J, Hong T, et al. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. Clin Ther. 2016;38(10):2277-2285. View Source
